molecular formula C16H17N3O5 B11138770 methyl 2-({2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate

methyl 2-({2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate

Cat. No.: B11138770
M. Wt: 331.32 g/mol
InChI Key: DIHPIGQFNBCDIQ-UHFFFAOYSA-N
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Description

Methyl 2-({2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution, often using methoxybenzene and an appropriate electrophile.

    Acetylation: The acetyl group is added through a reaction with acetic anhydride or acetyl chloride in the presence of a base.

    Esterification: The final esterification step involves reacting the intermediate with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone core, potentially converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the methoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced pyridazinone derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s pyridazinone core is of interest due to its potential biological activity. It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

Medicinally, compounds containing the pyridazinone core have been investigated for their potential as anti-inflammatory, anti-cancer, and anti-microbial agents. Methyl 2-({2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate may exhibit similar properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-({2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate involves its interaction with specific molecular targets. The pyridazinone core can inhibit certain enzymes or receptors, disrupting biological pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation. The methoxyphenyl group can enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-methoxyphenyl)acetate: Similar in structure but lacks the pyridazinone core.

    2-(3-Methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Contains the pyridazinone core but differs in functional groups.

    3-(3-Methoxyphenyl)-6-oxo-1,6-dihydropyridazine-4-carboxylic acid: Another pyridazinone derivative with different substituents.

Uniqueness

Methyl 2-({2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate is unique due to its combination of the pyridazinone core and the methoxyphenyl group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

methyl 2-[[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetate

InChI

InChI=1S/C16H17N3O5/c1-23-12-5-3-4-11(8-12)13-6-7-15(21)19(18-13)10-14(20)17-9-16(22)24-2/h3-8H,9-10H2,1-2H3,(H,17,20)

InChI Key

DIHPIGQFNBCDIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)OC

Origin of Product

United States

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